4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile
Description
4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile is a nitrile-containing aromatic compound featuring a pyrrolidine-substituted ethoxy side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and basicity from the pyrrolidine moiety. Such derivatives are often intermediates in pharmaceutical development, particularly in kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIZHIFLNQNLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzonitrile is replaced by the 2-(pyrrolidin-1-yl)ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or the pyrrolidine ring are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile involves several chemical reactions, primarily focusing on the introduction of the pyrrolidine moiety to the benzonitrile structure. The compound can be synthesized through various methods, including:
- Reactions with Halobenzonitriles : The compound is often synthesized from halobenzonitriles through nucleophilic substitution reactions involving pyrrolidine derivatives.
- Use of Solvents : Common solvents for these reactions include dimethylformamide (DMF) and N,N-dimethylacetamide, which facilitate the reaction by stabilizing intermediates and enhancing yields .
Biological Activities
This compound has been investigated for various biological activities, including:
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor effects by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .
- Inhibition of Enzymes : The compound has also been studied for its potential to inhibit enzymes such as COX-1 and Akt, which are involved in inflammatory processes and cancer progression. These inhibitory effects suggest a possible role in anti-inflammatory therapies and cancer treatment .
Case Study 1: Antitumor Efficacy
A study reported the synthesis of several pyrrolidine derivatives, including this compound, which were tested against non-small cell lung cancer (NSCLC). The results indicated that these compounds demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin. Specifically, the compound showed an IC50 value of 32.50 µM in vitro, highlighting its potential as a therapeutic agent .
| Compound | IC50 (µM) |
|---|---|
| This compound | 32.50 ± 4.95 |
| Cisplatin | 9.30 ± 2.55 |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammation models, this compound was evaluated for its ability to reduce myeloperoxidase (MPO) activity in lipopolysaccharide (LPS)-induced sepsis models. The results indicated a statistically significant decrease in MPO activity when treated with this compound compared to controls, suggesting its efficacy in mitigating inflammatory responses .
| Groups | MPO (U/L) |
|---|---|
| Control | 1.03 ± 0.51 |
| LPS | 1.79 ± 0.27 |
| LPS + Compound | 0.84 ± 0.26* |
Pharmaceutical Applications
Given its promising biological activities, there is ongoing research into the pharmaceutical applications of this compound:
- Potential Drug Development : The compound's ability to inhibit key enzymes involved in cancer and inflammation positions it as a candidate for drug development aimed at treating various conditions, including cancers and inflammatory diseases.
- Formulation Studies : Research is being conducted to optimize formulations that enhance the bioavailability and therapeutic efficacy of this compound when administered in vivo .
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its structural features. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Yields : Pyrrolidine derivatives often achieve >75% yields in nucleophilic substitutions, but hybrid systems (e.g., 4i ) face lower yields (~50%) due to steric hindrance .
- Toxicity : Sulfur-containing analogues (e.g., 24 ) may exhibit higher cytotoxicity compared to pyrrolidine variants, as seen in preliminary assays .
- Patent Activity : Recent patents (e.g., ) emphasize pyrrolidine-ethoxy motifs in kinase inhibitors, validating their therapeutic relevance.
Biological Activity
4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrrolidine ring, an ethoxy group, and a benzonitrile moiety, which collectively influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring enhances the compound's binding affinity, allowing it to modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing signaling cascades within cells.
Anticancer Activity
Research has highlighted the potential anticancer properties of compounds related to this compound. For instance, a derivative known as BPIQ (6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one) demonstrated significant inhibitory effects against hepatocellular carcinoma (HCC) cells. The study indicated that BPIQ induced apoptosis and modulated endoplasmic reticulum (ER) stress pathways in cancer cells, suggesting a promising therapeutic application in oncology .
Neuroprotective Effects
In neurobiology, the compound has been linked to neuroprotective effects against excitotoxicity. A related study involving N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), which shares structural similarities, showed that it prevented neurodegeneration induced by kainic acid in hippocampal slices. This suggests that derivatives of this compound may have applications in treating neurodegenerative diseases .
Antibacterial Activity
Recent studies have explored the antibacterial potential of nitrile-containing compounds. A compound similar to this compound demonstrated broad-spectrum antibacterial activity against Gram-negative pathogens. The mechanism involved inducing cell envelope stress, leading to bacterial cell death. This highlights the potential for developing new antibacterial agents from this chemical class .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BPIQ | Contains quinoline structure | Anticancer activity against HCC |
| EPPTB | Includes trifluoromethyl group | Neuroprotective effects |
| Morpholine derivative | Morpholine instead of pyrrolidine | Varies in receptor affinity |
Case Study 1: Anticancer Research
A study investigating the effects of BPIQ on liver cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through ER stress modulation. The findings suggest that compounds derived from this compound could serve as leads for new cancer therapies .
Case Study 2: Neuroprotection
In experiments using organotypic hippocampal slices, EPPTB was shown to protect neurons from kainic acid-induced toxicity by maintaining AKT and PKA levels. This suggests that similar compounds may be beneficial in neuroprotective strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
